![molecular formula C15H17NO3 B2616221 N-(2-(furan-3-yl)-2-hydroxyethyl)-2,5-dimethylbenzamide CAS No. 1396865-09-0](/img/structure/B2616221.png)
N-(2-(furan-3-yl)-2-hydroxyethyl)-2,5-dimethylbenzamide
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Overview
Description
Furans are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and can be found in various natural sources, mostly in plants, algae, and microorganisms .
Synthesis Analysis
Furan compounds can be synthesized using a variety of methods. Some classical methods have been modified and improved, while other new methods have been developed. A vast variety of catalysts was used for these transformations . For example, a novel method for the synthesis of ester and amide derivatives containing furan rings under mild synthetic conditions supported by microwave radiation has been reported .
Chemical Reactions Analysis
Furan is a π-excessive heterocycle and hence prefers electrophilic substitution reactions. At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of furan compounds can vary greatly depending on the specific compound. Furan itself is a colorless, volatile, and somewhat toxic liquid that boils at 31.36° C .
Scientific Research Applications
- Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have been inspired to create innovative antibacterial agents by incorporating the furan nucleus .
- Research on 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives revealed significant antifungal activity. This finding suggests potential applications in antifungal drug development.
- Novel (3-(furan-2-yl)pyrazol-4-yl) chalcones were evaluated for cytotoxicity against A549 cell lines. These compounds exhibited promising anticancer properties, warranting further investigation .
- The synthesized (E)-3-(furan-2-yl)acrylohydrazide derivatives demonstrated quasi-reversible oxidation and reduction processes in cyclic voltammetry studies. Understanding their electrochemical behavior is crucial for potential applications in sensors or other electronic devices .
Antibacterial Activity
Antifungal Properties
Cytotoxicity and Anticancer Potential
Electrochemical Behavior
Other Therapeutic Applications
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10-3-4-11(2)13(7-10)15(18)16-8-14(17)12-5-6-19-9-12/h3-7,9,14,17H,8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXUAAYTPGJLRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide |
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